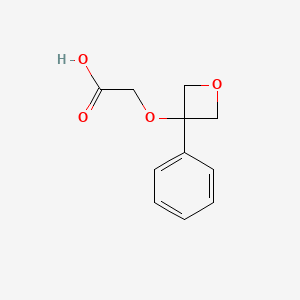

2-(3-Phenyloxetan-3-yl)oxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Phenyloxetan-3-yl)oxyacetic acid” is a chemical compound with the CAS Number: 2580206-12-6 . It has a molecular weight of 208.21 . The IUPAC name for this compound is 2-((3-phenyloxetan-3-yl)oxy)acetic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “2-(3-Phenyloxetan-3-yl)oxyacetic acid” is 1S/C11H12O4/c12-10(13)6-15-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “2-(3-Phenyloxetan-3-yl)oxyacetic acid” is a powder . It has a molecular weight of 208.21 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique oxetane ring in this compound provides a valuable scaffold for designing novel drugs. Researchers explore its potential as a kinase inhibitor . By modulating kinase activity, it could contribute to therapeutic strategies for treating human illnesses.

Heterocyclic Chemistry

A. Azetidine Derivatives: Azetidines are four-membered saturated heterocycles containing a nitrogen atom. The pharmacophore subunit of azetidine plays a crucial role in natural and synthetic products with diverse biological activities. Researchers investigate the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings. These compounds may find applications in drug discovery and materials science .

B. Oxetane Derivatives: Oxetanes, on the other hand, are four-membered rings containing an oxygen atom. They expand the chemical space for drug design. Researchers explore derivatives bearing an oxetane group to identify potential kinase inhibitors. These compounds could contribute to future drug development .

Spectroscopic Characterization

The structures of these novel heterocyclic compounds are confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) further validates their identities.

Safety and Hazards

The safety information for “2-(3-Phenyloxetan-3-yl)oxyacetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Mechanism of Action

Mode of Action

Oxetanes, a class of compounds to which this molecule belongs, have been shown to disrupt protein microtubule functions in cells . This disruption can lead to changes in cellular processes, including cell division .

Biochemical Pathways

Oxetanes, in general, have been implicated in a variety of biochemical processes, including the formation of complex molecular structures

Result of Action

Given the known effects of oxetanes on protein microtubule functions, it is plausible that this compound could have significant impacts on cellular structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-(3-Phenyloxetan-3-yl)oxyacetic acid interacts with its targets and exerts its effects

properties

IUPAC Name |

2-(3-phenyloxetan-3-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)6-15-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHCRIBVMHYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenyloxetan-3-yl)oxyacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)